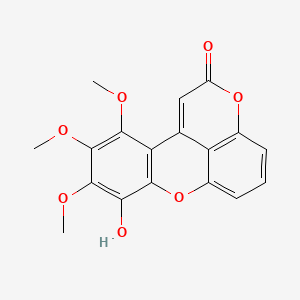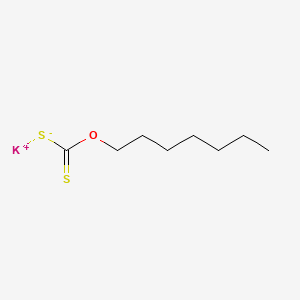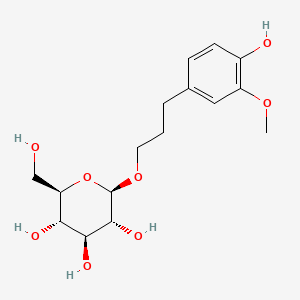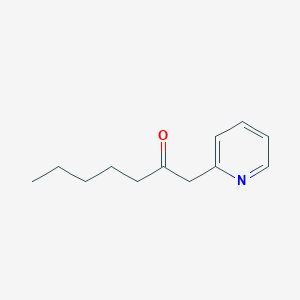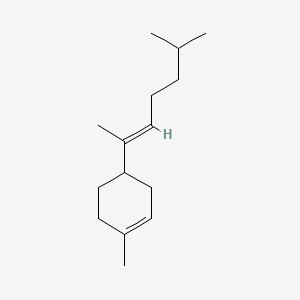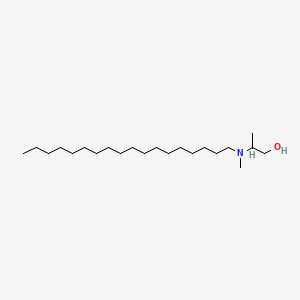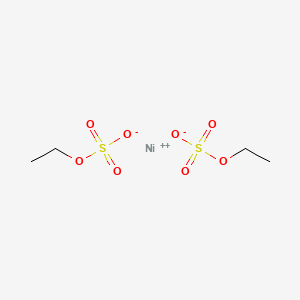
Ethyl hydrogen sulphate, nickel(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hydrogen sulphate, nickel(2+) salt is a chemical compound with the molecular formula C2H6NiO4S and a molecular weight of 184.82 g/mol This compound is a nickel salt of ethyl hydrogen sulphate, which is an ester of sulfuric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ethyl hydrogen sulphate, nickel(2+) salt typically involves the reaction of ethyl hydrogen sulphate with a nickel(2+) source. One common method is to react ethyl hydrogen sulphate with nickel(2+) chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The process includes the careful addition of nickel(2+) chloride to a solution of ethyl hydrogen sulphate, followed by purification steps to isolate the final product. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl hydrogen sulphate, nickel(2+) salt can undergo various chemical reactions, including:
Oxidation: The nickel(2+) ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The nickel(2+) ion can be reduced to metallic nickel or lower oxidation states.
Substitution: The ethyl hydrogen sulphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Higher oxidation state nickel compounds.
Reduction: Metallic nickel or nickel(1+) compounds.
Substitution: Various substituted nickel salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl hydrogen sulphate, nickel(2+) salt has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in electroplating processes and as an additive in various industrial formulations.
Wirkmechanismus
The mechanism of action of ethyl hydrogen sulphate, nickel(2+) salt involves the interaction of the nickel(2+) ion with various molecular targets. Nickel ions can coordinate with ligands, forming complexes that can participate in catalytic cycles or biological processes. The ethyl hydrogen sulphate group may also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Nickel(2+) sulfate: Another nickel salt with similar properties but different anionic components.
Nickel(2+) chloride: A common nickel salt used in various applications.
Ethyl hydrogen sulphate, sodium salt: A similar compound with sodium instead of nickel.
Uniqueness: Ethyl hydrogen sulphate, nickel(2+) salt is unique due to the combination of the ethyl hydrogen sulphate group and the nickel(2+) ion. This combination imparts specific properties and reactivity that are distinct from other nickel salts or ethyl hydrogen sulphate salts.
Eigenschaften
CAS-Nummer |
71720-48-4 |
|---|---|
Molekularformel |
C4H10NiO8S2 |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
ethyl sulfate;nickel(2+) |
InChI |
InChI=1S/2C2H6O4S.Ni/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
RCTDJXBPXBKJTD-UHFFFAOYSA-L |
Kanonische SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


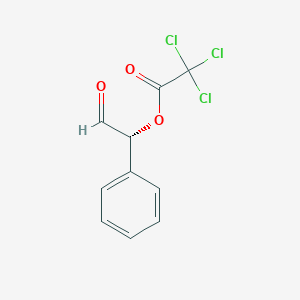
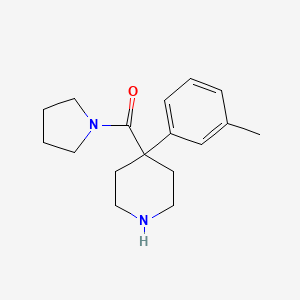

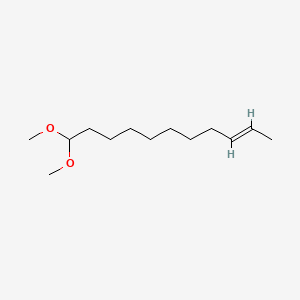
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
